2-[(1H-1,2,4-triazol-1-yl)methyl]piperidine dihydrochloride
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Overview
Description
2-[(1H-1,2,4-triazol-1-yl)methyl]piperidine dihydrochloride is a chemical compound that features a triazole ring attached to a piperidine ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-1,2,4-triazol-1-yl)methyl]piperidine dihydrochloride typically involves the reaction of piperidine with a triazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by the addition of a triazole derivative to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(1H-1,2,4-triazol-1-yl)methyl]piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-[(1H-1,2,4-triazol-1-yl)methyl]piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[(1H-1,2,4-triazol-1-yl)methyl]piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,4-triazol-1-yl)terephthalic acid
- 1,2,3-triazole analogs
- 1,5-disubstituted 1,2,3-triazoles
Uniqueness
2-[(1H-1,2,4-triazol-1-yl)methyl]piperidine dihydrochloride is unique due to its specific combination of a triazole and piperidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2624142-26-1 |
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Molecular Formula |
C8H16Cl2N4 |
Molecular Weight |
239.14 g/mol |
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)piperidine;dihydrochloride |
InChI |
InChI=1S/C8H14N4.2ClH/c1-2-4-10-8(3-1)5-12-7-9-6-11-12;;/h6-8,10H,1-5H2;2*1H |
InChI Key |
VBVHSDXDKYKQMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CN2C=NC=N2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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